molecular formula C14H18O5 B154399 Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1878-29-1

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No. B154399
CAS RN: 1878-29-1
M. Wt: 266.29 g/mol
InChI Key: WZFPTWWCXRADLD-VOTSOKGWSA-N
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Description

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a chemical compound that has been synthesized through Knoevenagel condensation, a method that involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst . This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science.

Synthesis Analysis

The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has been achieved with a high yield of 86.7% by reacting 3,4,5-trimethoxybenzaldehyde with diethyl malonate using glycine as a catalyst in ethanol . This process is an example of Knoevenagel condensation, which is a widely used method for the formation of carbon-carbon double bonds in organic synthesis.

Molecular Structure Analysis

The molecular structure of related ethyl acrylate compounds has been extensively studied. For instance, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network . Although not the exact compound , this study provides insight into the types of molecular interactions that might be expected in similar acrylate compounds.

Chemical Reactions Analysis

Ethyl acrylate is known to react with glutathione and protein to form adducts, as demonstrated in in vitro experiments . These reactions are important for understanding the metabolism and detoxification of acrylate compounds in biological systems. Additionally, ethyl acrylate derivatives have been used as monomers in polymerization reactions, such as atom transfer radical polymerization and radical polymerization , indicating the reactivity of the vinyl group in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acrylate derivatives can be inferred from studies on similar compounds. For example, the reactivity of ethyl acrylate with glutathione suggests that it is a reactive monomer capable of forming covalent bonds with biological molecules . The successful polymerization of related monomers indicates that ethyl acrylate derivatives can be used to create polymers with specific properties, such as pH/temperature responsiveness .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zeng Wei-chua (2013) described a one-pot synthesis method for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, achieving an 86.7% yield. This synthesis used Knoevenagel condensation from 3,4,5-trimethoxybenzaldehyde and diethyl malomate with Glycine as a catalyst in ethanol solvent (Zeng Wei-chua, 2013).
  • Another research by Bosch et al. (1980) explored the Stevens rearrangement of 1,3,4‐trimethyl‐1‐(3,4,5‐trimethoxybenzyl)‐1,2,5,6‐tetrahydropyridinium chloride to produce methylenepiperidine, involving a process that included the use of ethyl acrylate (Bosch, Domingo, López, & Rubiralta, 1980).

Polymerization and Material Science Applications

  • Potter and Tran (1992) investigated the reaction of ethyl acrylate with glutathione and protein, exploring its implications in polymer manufacturing (Potter & Tran, 1992).
  • The work by Zou Yousi (1988) discussed the group transfer polymerization of acrylates with ethyl 3-ethoxy-3-trimethylsiloxyacrylate as an initiator, providing insights into the synthesis of monodisperse polymers (Zou Yousi, 1988).

Photopolymerization

  • A study by Mingyan Jiang et al. (2011) utilized a triazine derivative to initiate the polymerization of acrylate monomer, indicating the potential use of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in ultraviolet photopolymerization processes (Jiang, Wang, Ma, Jian, Juan, Yu, & Nie, 2011).

Additional Applications

  • Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has been used in the synthesis of various compounds, including in the eco-friendly synthesis of new α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones, as detailed in a study by Nadia Meddad et al. (2001) (Meddad, Rahmouni, Derdour, Bazureau, & Hamelin, 2001).

properties

IUPAC Name

ethyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPTWWCXRADLD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

CAS RN

1878-29-1
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
FR Da Nóbrega, O Ozdemir, SCS Nascimento Sousa… - Molecules, 2018 - mdpi.com
Piplartine (1) is an alkamide extracted from plants of the genus Piper which shows several pharmacological properties, including antitumor activity. To improve this activity, a series of …
Number of citations: 27 www.mdpi.com
NP Lad, S Kulkarni, R Sharma, M Mascarenhas… - European journal of …, 2017 - Elsevier
A novel modification of piperlongumine is designed, bearing a cyclic sulphonamide (sultam) and its synthesis is described. For the first time herein we report the synthesis and biological …
Number of citations: 27 www.sciencedirect.com
Z Zhao, Y Bai, J Xie, X Chen, X He, Y Sun, Y Bai… - Bioorganic …, 2019 - Elsevier
Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: Synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) …
Number of citations: 21 www.sciencedirect.com
J Yuan, ILK Wong, T Jiang, SW Wang, T Liu… - European journal of …, 2012 - Elsevier
Three methylated quercetins and a series of O-3 substituted 5,7,3′,4′-tetra-O-methylated quercetin derivatives have been synthesized and evaluated on the modulating activity of P-…
Number of citations: 78 www.sciencedirect.com
B Nagaiah, AV Narsaiah - Synthetic Communications, 2014 - Taylor & Francis
An efficient synthesis of cinepazide has been carried out in four steps with an overall yield of 51%. The synthesis was started from a commercially available 3,4,5-tri-methoxy …
Number of citations: 3 www.tandfonline.com
C Zhang, QY Du, LD Chen, WH Wu, SY Liao… - European journal of …, 2016 - Elsevier
A series of benzoates (or phenylacetates or cinnamates) – tacrine hybrids (7a-o) were designed, synthesized and evaluated as multi-potent anti-Alzheimer drug candidates. The …
Number of citations: 83 www.sciencedirect.com
M Das, A Manvar, I Fox, DJ Roberts, DF O'Shea - Synlett, 2017 - thieme-connect.com
Catalytic Bu 4 NOAc as silicon activator of ethyl 2-(trimethylsilyl)acetate, in THF, was utilized for the synthesis of β-hydroxy esters, whereas employing catalytic Bu 4 NOTMS gave α,β-…
Number of citations: 8 www.thieme-connect.com
S Dei, L Braconi, A Trezza, M Menicatti… - European Journal of …, 2019 - Elsevier
In this study, a new series of N,N-bis(alkanol)amine aryl ester heterodimers was synthesized and studied. The new compounds were designed based on the structures of our previous …
Number of citations: 30 www.sciencedirect.com
AK Shukla, MK Shrivash, VD Tripathi, R Konwar… - Biomedicine & …, 2018 - Elsevier
The present study demonstrates the identification of N-hydroxycinnamamide derivatives and their anticancer potential against human triple-negative breast cancer cell line MDA-MB‑231…
Number of citations: 4 www.sciencedirect.com
M Sova, A Perdih, M Kotnik, K Kristan, TL Rižner… - Bioorganic & medicinal …, 2006 - Elsevier
The 17β-hydroxysteroid dehydrogenases (17β-HSDs) modulate the biological potency of estrogens and androgens by interconversion of inactive 17-keto-steroids and their active 17β-…
Number of citations: 50 www.sciencedirect.com

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